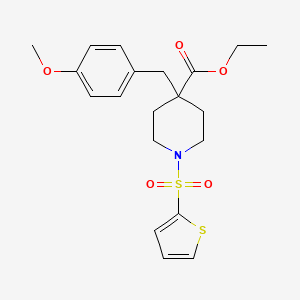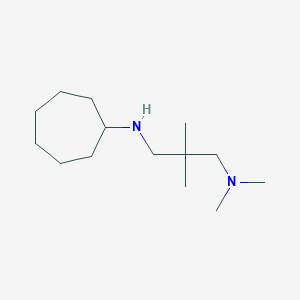
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as EHPAA, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Mecanismo De Acción
The mechanism of action of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits cancer cell proliferation, induces apoptosis, and reduces inflammation. In vivo studies have shown that 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has anticancer and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its low solubility in water and other solvents can make it difficult to use in some experiments. Additionally, the cost of synthesizing 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is the development of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione as a natural herbicide and insecticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.
Métodos De Síntesis
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been synthesized using different methods, including the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the cyclization of the resulting compound with ammonium acetate. Another method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and ammonium acetate. The resulting compound is then cyclized using sodium acetate. Both methods have been reported to yield 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity.
Aplicaciones Científicas De Investigación
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential as a natural herbicide and insecticide. In material science, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions.
Propiedades
IUPAC Name |
10-ethyl-9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-22-15-5-3-7-17(24)20(15)19(13-9-11-14(23)12-10-13)21-16(22)6-4-8-18(21)25/h9-12,19,23H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJZKSWLHWUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)O)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)



![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)